molecular formula C9H13ClN2OS B2390563 2-Chloro-N-[2-(1,3-thiazol-2-yl)butan-2-yl]acetamide CAS No. 2411270-27-2

2-Chloro-N-[2-(1,3-thiazol-2-yl)butan-2-yl]acetamide

Cat. No.: B2390563
CAS No.: 2411270-27-2
M. Wt: 232.73
InChI Key: KLJGLMOKGUURJK-UHFFFAOYSA-N
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Description

2-Chloro-N-[2-(1,3-thiazol-2-yl)butan-2-yl]acetamide: is a chemical compound that belongs to the class of thiazole derivatives Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-N-[2-(1,3-thiazol-2-yl)butan-2-yl]acetamide typically involves the reaction of 2-chloroacetamide with a thiazole derivative. The reaction is usually carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, and an appropriate solvent like ethanol or dichloromethane. The reaction conditions, including temperature and reaction time, are optimized to achieve high yields and purity of the desired product .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is often optimized for cost-effectiveness and efficiency, utilizing continuous flow reactors and automated systems to ensure consistent quality and high throughput .

Chemical Reactions Analysis

Types of Reactions:

    Substitution Reactions: The compound can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.

    Oxidation Reactions: It can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.

    Reduction Reactions: The compound can be reduced to form thioethers or amines under appropriate conditions.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium azide or potassium thiocyanate in solvents like dimethylformamide (DMF) or acetonitrile.

    Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) in solvents like dichloromethane.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in solvents like tetrahydrofuran (THF) or ethanol.

Major Products:

    Substitution: Formation of azides, thiocyanates, or other substituted derivatives.

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of thioethers or amines.

Mechanism of Action

The mechanism of action of 2-Chloro-N-[2-(1,3-thiazol-2-yl)butan-2-yl]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The thiazole ring in the compound can form hydrogen bonds and other interactions with the active sites of enzymes, leading to inhibition or modulation of their activity. This can result in various biological effects, including antimicrobial and anticancer activities .

Comparison with Similar Compounds

  • 2-Chloro-N-(1,3-thiazol-2-yl)acetamide
  • 2,2,2-Trifluoro-N-(1,3-thiazol-2-yl)acetamide
  • 2-(4-Chloro-2-methylphenoxy)-N-(1,3-thiazol-2-yl)acetamide
  • 2-(2,5-Dichlorophenoxy)-N-(1,3-thiazol-2-yl)acetamide

Uniqueness: 2-Chloro-N-[2-(1,3-thiazol-2-yl)butan-2-yl]acetamide is unique due to its specific substitution pattern on the thiazole ring, which can influence its reactivity and biological activity. The presence of the butan-2-yl group can also affect its solubility and interaction with biological targets, making it distinct from other similar compounds .

Properties

IUPAC Name

2-chloro-N-[2-(1,3-thiazol-2-yl)butan-2-yl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13ClN2OS/c1-3-9(2,12-7(13)6-10)8-11-4-5-14-8/h4-5H,3,6H2,1-2H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLJGLMOKGUURJK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)(C1=NC=CS1)NC(=O)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13ClN2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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